molecular formula C11H17N5O2 B2743724 N4-cycloheptyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-85-1

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2743724
CAS No.: 450344-85-1
M. Wt: 251.29
InChI Key: DPZABDJLFOYREO-UHFFFAOYSA-N
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Description

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cycloheptyl group attached to a nitropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine typically involves the reaction of cycloheptylamine with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N4-cycloheptyl-5-aminopyrimidine-4,6-diamine.

Scientific Research Applications

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine is unique due to its cycloheptyl group, which can influence its chemical properties and biological activity. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

4-N-cycloheptyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c12-10-9(16(17)18)11(14-7-13-10)15-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZABDJLFOYREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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